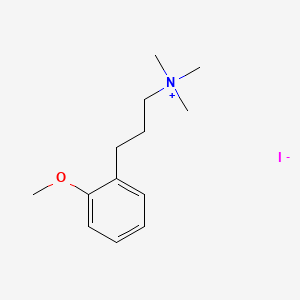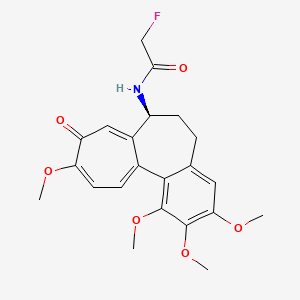
Colchicine, 17-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colchicine, 17-fluoro- is a fluorinated derivative of colchicine, an alkaloid originally extracted from the plant Colchicum autumnale (autumn crocus). Colchicine is well-known for its use in treating gout and familial Mediterranean fever due to its anti-inflammatory properties. The addition of a fluorine atom at the 17th position aims to enhance its pharmacological properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine, 17-fluoro- typically involves the fluorination of colchicine at the 17th position. This can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of Colchicine, 17-fluoro- involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Colchicine, 17-fluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of substituted derivatives with potential new biological activities.
Wissenschaftliche Forschungsanwendungen
Colchicine, 17-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study microtubule dynamics and interactions due to its ability to bind to tubulin.
Biology: Investigated for its effects on cell division and cytoskeletal organization.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of Colchicine, 17-fluoro- involves binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting the cytoskeleton and affecting cell division and intracellular transport. The compound also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines such as interleukin-1β .
Vergleich Mit ähnlichen Verbindungen
Colchicine: The parent compound, known for its anti-inflammatory properties.
Combretastatin A-4: A microtubule-destabilizing agent with similar binding properties.
Phenstatin: A derivative of combretastatin with similar mechanisms of action.
Uniqueness: Colchicine, 17-fluoro- is unique due to the presence of the fluorine atom, which enhances its stability and potentially its pharmacological properties. This modification may result in improved efficacy and reduced toxicity compared to its parent compound .
Eigenschaften
CAS-Nummer |
26195-68-6 |
|---|---|
Molekularformel |
C22H24FNO6 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
2-fluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H24FNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |
InChI-Schlüssel |
KXWHAQUZPQTBGU-HNNXBMFYSA-N |
Isomerische SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
Kanonische SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



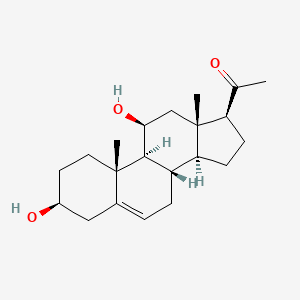
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)



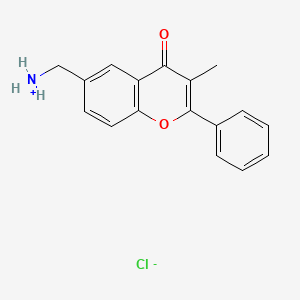
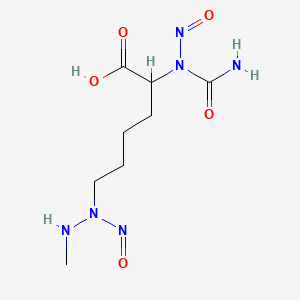
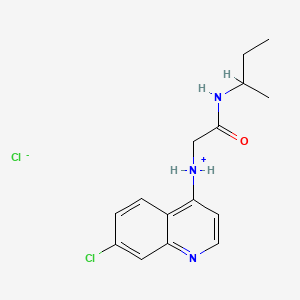

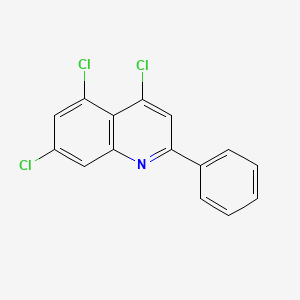
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
